

A Technical Guide to 2,5-Bis(octyloxy)terephthalaldehyde: Purity, Appearance, and Characterization

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Compound of Interest

Compound Name: 2,5-Bis(octyloxy)terephthalaldehyde

Cat. No.: B043986

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This document provides a comprehensive technical overview of **2,5-Bis(octyloxy)terephthalaldehyde** (CAS No. 123440-34-6), a key organic intermediate. Its utility in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs) and conjugated polymers necessitates a thorough understanding of its physical and chemical properties.^{[1][2][3]} This guide details its appearance, purity standards, and the experimental protocols used for its characterization.

Physicochemical Properties and Specifications

2,5-Bis(octyloxy)terephthalaldehyde is a derivative of terephthalaldehyde distinguished by two octyloxy chains at the 2 and 5 positions of the benzene ring.^[3] These long alkyl chains significantly enhance the molecule's solubility in common organic solvents, a crucial feature for solution-phase processing and synthesis.^[3] At room temperature, it is a solid.^[3] Commercially available batches of this compound typically exhibit high purity, essential for achieving predictable reaction kinetics and desired material properties in its applications.

The quantitative data for **2,5-Bis(octyloxy)terephthalaldehyde** are summarized in the table below.

Property	Value	Source(s)
CAS Number	123440-34-6	[1][2][4]
Molecular Formula	C ₂₄ H ₃₈ O ₄	[1][4][5][6]
Molecular Weight	390.56 g/mol	[1][2][3][4][5][6]
Appearance	White to yellow to green powder or crystal.	[4]
Bright yellow powder.	[1]	
Purity	>97.0% (GC)	[4][5]
>98%	[1][2][6]	
Melting Point	75.0 - 79.0 °C	[1][2][4][6]
Synonyms	2,5-Dioctyloxybenzene-1,4-dicarboxaldehyde, C8PDA, 2,5-Bis(octyloxy)benzene-1,4-dialdehyde, 2,5-Dioctyloxyterephthalaldehyde	[1][2][4][6]
Storage Conditions	Store in a cool, dry place under an inert atmosphere, protected from air.	[4][5][7]

Experimental Protocols for Characterization

To ensure the quality and structural integrity of **2,5-Bis(octyloxy)terephthalaldehyde**, several analytical techniques are employed. The primary methods include Gas Chromatography (GC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[4]

Gas chromatography is utilized to determine the percentage purity of the compound by separating it from any volatile impurities.

- Objective: To quantify the purity of **2,5-Bis(octyloxy)terephthalaldehyde**.

- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A non-polar capillary column (e.g., DB-1 or equivalent) suitable for separating high-boiling-point aromatic compounds.
- Sample Preparation: A dilute solution of the compound is prepared in a high-purity volatile solvent, such as dichloromethane or ethyl acetate. A typical concentration is 1 mg/mL.
- GC Parameters (Typical):
 - Injector Temperature: 280 °C
 - Detector Temperature: 300 °C
 - Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
 - Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Data Analysis: The area of the peak corresponding to **2,5-Bis(octyloxy)terephthalaldehyde** is compared to the total area of all peaks in the chromatogram. The purity is expressed as a percentage of the main peak area relative to the total area.

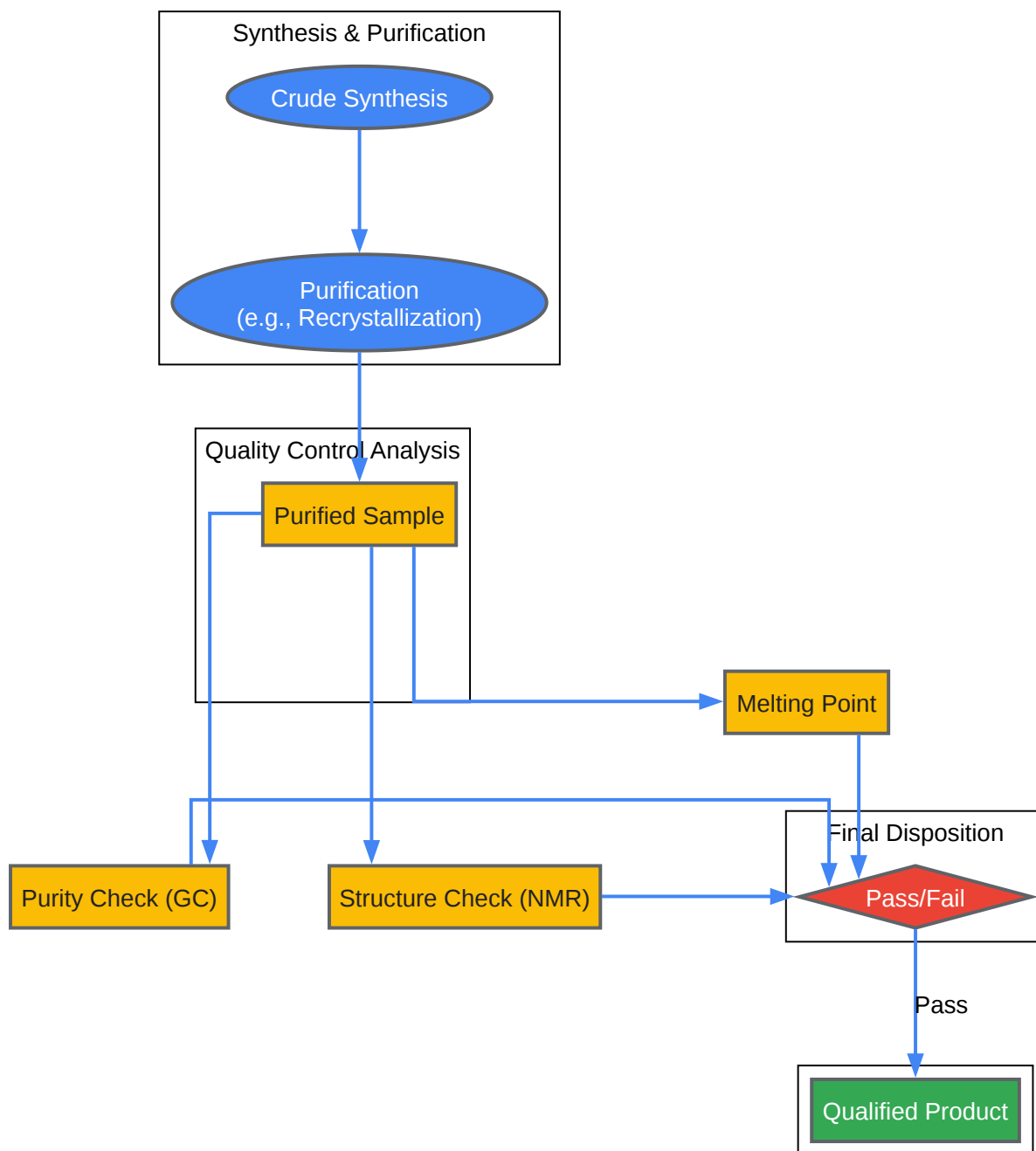
NMR spectroscopy is the definitive method for confirming the chemical structure of the molecule. Both ^1H NMR and ^{13}C NMR spectra provide detailed information about the molecular framework.

- Objective: To verify the chemical structure of **2,5-Bis(octyloxy)terephthalaldehyde**.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl_3).
- ^1H NMR Analysis: The spectrum should confirm the presence of:
 - Aldehyde protons ($-\text{CHO}$).

- Aromatic protons on the benzene ring.
- Methylene protons of the octyloxy chains (-OCH₂- and internal -CH₂- groups).
- Terminal methyl protons of the octyloxy chains (-CH₃).
- The integration of these signals should correspond to the number of protons in each environment.
- ¹³C NMR Analysis: The spectrum should show distinct signals for:
 - Carbonyl carbons of the aldehyde groups.
 - Aromatic carbons, including those bonded to oxygen and the aldehyde groups.
 - Aliphatic carbons of the octyloxy chains.
- Data Interpretation: The observed chemical shifts, splitting patterns, and integration values are compared against predicted values and reference spectra to confirm that the synthesized product has the correct structure.^[8]

Visualized Workflows and Applications

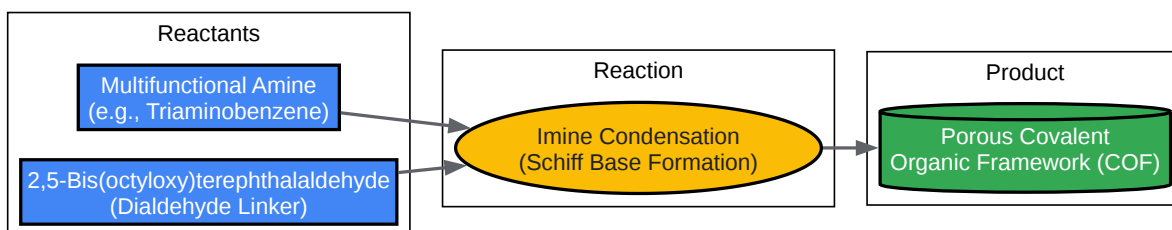
The following diagram illustrates the general workflow for the quality control and characterization of **2,5-Bis(octyloxy)terephthalaldehyde**, from synthesis to the final, verified product.



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Caption: Quality control workflow for **2,5-Bis(octyloxy)terephthalaldehyde**.

2,5-Bis(octyloxy)terephthalaldehyde is a common building block for COFs.[1] The aldehyde groups undergo condensation reactions with multifunctional amines to form porous, crystalline polymers with a wide range of applications.[1][3]



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Caption: Synthesis of a COF using **2,5-Bis(octyloxy)terephthalaldehyde**.

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- To cite this document: BenchChem. [A Technical Guide to 2,5-Bis(octyloxy)terephthalaldehyde: Purity, Appearance, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043986#purity-and-appearance-of-2-5-bis-octyloxy-terephthalaldehyde]

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